Nsp-dmae-nhs
Overview
Description
Mechanism of Action
Target of Action
NSP-DMAE-NHS is a chemiluminescent reagent that is widely used in the fields of inorganic and organic compounds, environmental monitoring, biological and pharmaceutical analysis . It is also commonly used for sensitive detection and diagnosis of various types of diseases . In terms of in vitro diagnostics, this compound compounds are well suited for labeling DNA strands to make chemiluminescent DNA probes .
Mode of Action
The direct chemiluminescence mechanism of this compound is mainly based on the energy transfer process within its molecule . Under the action of excitation light, the electrons in the this compound molecule are excited to an energy level state, forming excited state molecules . When these excited state molecules return to the ground state, they release energy, producing a chemiluminescence phenomenon .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a chemiluminescent probe. It can be used to label biomolecules such as proteins, nucleic acids, and peptides for fluorescence immunoassay, immunohistochemistry, protein interaction research, and more . Furthermore, this compound can also be used for cell and tissue labeling, providing significant assistance for biomedical research .
Result of Action
The result of this compound’s action is the production of a chemiluminescent signal that can be detected and measured. This signal can be used to accurately and stably detect the presence and changes of target molecules in complex biological systems . Its excellent fluorescence performance and chemical stability make it an indispensable tool in biomedical research, providing reliable experimental data and results .
Action Environment
The luminescence intensity of this compound can be affected by certain external conditions, such as temperature and pH . Therefore, in specific applications, it is necessary to optimize and control the experimental conditions according to these factors . Despite these potential interferences, this compound remains a powerful chemiluminescent reagent due to its high sensitivity, rapid luminescence, and high purity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nsp-dmae-nhs involves the reaction of acridinium derivatives with N-succinimidyl ester. The process typically includes the following steps:
Formation of Acridinium Derivative: Acridinium derivatives are synthesized through the reaction of acridine with appropriate substituents to introduce the dimethyl and sulfopropyl groups.
Coupling with N-succinimidyl Ester: The acridinium derivative is then reacted with N-succinimidyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Acridinium Derivatives: Large-scale synthesis of acridinium derivatives is carried out in industrial reactors.
Coupling Reaction: The coupling reaction with N-succinimidyl ester is performed in large batches, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Nsp-dmae-nhs undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridinium cations, which are highly luminescent.
Substitution: This compound can undergo substitution reactions where the succinimidyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, typically under basic conditions.
Major Products
Oxidation Products: The major product of oxidation is the acridinium cation, which exhibits strong chemiluminescence.
Substitution Products: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Nsp-dmae-nhs has a wide range of applications in scientific research, including:
Chemistry: Used as a chemiluminescent marker in various analytical techniques.
Biology: Employed in protein labeling and cell imaging to study biological processes.
Medicine: Utilized in clinical diagnostics for the detection of biomarkers and pathogens.
Industry: Applied in environmental monitoring and quality control of pharmaceuticals.
Comparison with Similar Compounds
Nsp-dmae-nhs is compared with other similar chemiluminescent compounds such as:
2,6-dimethyl-4-(N-succinimidyloxycarbonyl) phenyl-10-methyl-acridinium-9-carboxylate: Similar in structure but lacks the sulfopropyl group, resulting in different solubility and luminescence properties.
2,6-dimethyl-4-(N-succinimidyloxycarbonyl) phenyl-10-methyl-acridinium-9-carboxylate methosulfate: Another variant with different substituents affecting its chemical behavior and applications.
This compound stands out due to its unique combination of high sensitivity, stability, and water solubility, making it a preferred choice in various research and industrial applications .
Properties
IUPAC Name |
3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O9S/c1-18-16-20(29(35)41-32-25(33)12-13-26(32)34)17-19(2)28(18)40-30(36)27-21-8-3-5-10-23(21)31(14-7-15-42(37,38)39)24-11-6-4-9-22(24)27/h3-6,8-11,16-17H,7,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYSIOJYGRABGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-])C)C(=O)ON5C(=O)CCC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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